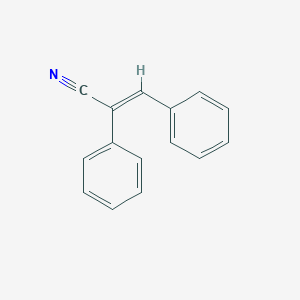

2,3-Diphenylacrylonitrile

Beschreibung

Nomenclature and Structural Isomerism of 2,3-Diphenylacrylonitrile and Related Compounds

Understanding the precise naming and isomeric forms of this compound is fundamental to appreciating its role in chemical research.

The systematic International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (Z)-2,3-diphenylprop-2-enenitrile. nih.gov However, it is also known by several common synonyms, which are frequently encountered in chemical literature. These include:

α-Cyanostilbene nih.gov

(Z)-α-Cyanostilbene nih.gov

α-Phenylcinnamonitrile nih.gov

2,3-Diphenyl-2-propenenitrile nih.gov

The "(Z)" designation in the IUPAC name and some synonyms refers to the stereochemistry of the molecule, indicating that the two phenyl groups are on the same side of the carbon-carbon double bond. smolecule.com

Table 1: Synonyms for this compound

| Type | Name |

|---|---|

| IUPAC Name | (Z)-2,3-diphenylprop-2-enenitrile nih.gov |

| Common Synonym | α-Cyanostilbene nih.gov |

| Common Synonym | (Z)-α-Cyanostilbene nih.govambeed.combldpharm.com |

| Common Synonym | α-Phenylcinnamonitrile nih.govchemspider.com |

| Common Synonym | 2,3-Diphenyl-2-propenenitrile nih.gov |

| Common Synonym | Benzeneacetonitrile, α-(phenylmethylene)- chemspider.com |

It is crucial to distinguish this compound from its isomers, particularly diphenylacetonitrile (B117805). While both molecules contain two phenyl groups and a nitrile group, their arrangement differs significantly. In this compound, the two phenyl groups are attached to the carbons of the double bond of the acrylonitrile (B1666552) moiety. In contrast, diphenylacetonitrile has both phenyl groups attached to the same carbon atom, which is also bonded to the cyano group. chemicalbook.com This structural difference leads to distinct chemical reactivity and physical properties. Another isomer to consider is 3,3-diphenylacrylonitrile (B57351), where both phenyl groups are attached to the third carbon of the acrylonitrile backbone. nih.gov

Significance of the Acrylonitrile Moiety in Organic Synthesis and Materials Science

The acrylonitrile group (CH₂=CHCN) is a versatile functional group that plays a significant role in both organic synthesis and materials science. wikipedia.orgyoutube.com It is a key monomer in the production of commercially important polymers like polyacrylonitrile, styrene-acrylonitrile (SAN), and acrylonitrile butadiene styrene (B11656) (ABS). wikipedia.org The acrylonitrile unit contributes to the thermal and chemical resistance, hardness, and rigidity of these materials. youtube.comwikipedia.orgadrecoplastics.co.uk

In the context of organic synthesis, the acrylonitrile moiety is a valuable building block. researchgate.net The electron-withdrawing nature of the nitrile group makes the double bond susceptible to a variety of chemical transformations. Furthermore, the nitrile group itself can be converted into other functional groups, such as amines and carboxylic acids. ontosight.aiontosight.ai

Overview of Research Trajectories for this compound

Current research on this compound is following several promising trajectories. One major area of investigation is its application in the development of novel materials with unique optical and electronic properties. For instance, derivatives of this compound are being explored for their potential use in organic light-emitting diodes (OLEDs) and as fluorescent probes. smolecule.comontosight.ai The phenomenon of aggregation-induced emission (AIE) has been observed in some diphenylacrylonitrile derivatives, where the molecules become highly fluorescent in an aggregated state. researchgate.net

Another significant research direction is in the field of medicinal chemistry. Scientists have synthesized and evaluated various analogs of this compound for their potential biological activities, including anticancer and antimicrobial properties. nih.govnih.govresearchgate.net The core structure of this compound serves as a scaffold that can be modified to create a diverse library of compounds for biological screening. mdpi.com The synthesis of these analogs often involves the Knoevenagel condensation reaction. nih.govresearchgate.net

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(E)-2,3-diphenylprop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N/c16-12-15(14-9-5-2-6-10-14)11-13-7-3-1-4-8-13/h1-11H/b15-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFOKYTYWXOYPOX-PTNGSMBKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C#N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C(/C#N)\C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0062478 | |

| Record name | Benzeneacetonitrile, .alpha.-(phenylmethylene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2510-95-4 | |

| Record name | Benzeneacetonitrile, alpha-(phenylmethylene)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002510954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Diphenylacrylonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12489 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Diphenylacrylonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2018 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetonitrile, .alpha.-(phenylmethylene)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneacetonitrile, .alpha.-(phenylmethylene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-diphenylacrylonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.933 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,3 Diphenylacrylonitrile and Its Derivatives

Direct Synthesis Approaches

The primary methods for constructing 2,3-diphenylacrylonitrile and its derivatives involve direct carbon-carbon and carbon-nitrogen bond-forming reactions. The Knoevenagel condensation is a cornerstone for synthesizing the parent compound, while sophisticated palladium-catalyzed cross-coupling reactions, including the Heck, Suzuki-Miyaura, and Buchwald-Hartwig reactions, are employed for the synthesis of more complex derivatives.

Knoevenagel Condensation Reactions

The Knoevenagel condensation is a fundamental and widely utilized reaction in organic chemistry for forming carbon-carbon double bonds. wikipedia.orgresearchgate.net It is a modification of the Aldol condensation, involving the reaction of a carbonyl compound (an aldehyde or ketone) with an active methylene (B1212753) compound in the presence of a basic catalyst. sigmaaldrich.com The reaction proceeds through a nucleophilic addition followed by a dehydration step, yielding an α,β-unsaturated product. wikipedia.orgsigmaaldrich.com For the synthesis of this compound, the typical reactants are benzaldehyde (B42025) and benzyl (B1604629) cyanide. orgsyn.orgorgsyn.org

In line with the principles of green chemistry, efforts have been made to develop Knoevenagel condensations under catalyst-free and solvent-free conditions. The synthesis of α-phenylcinnamonitrile (this compound) can be achieved by reacting benzaldehyde and benzyl cyanide without a solvent, though this often requires elevated temperatures. orgsyn.orgorgsyn.orgrsc.org Some modern protocols have demonstrated that the reaction can proceed using only water as a medium or under high-temperature solventless conditions, which minimizes waste and environmental impact. rsc.org Biogenic carbonates have also been successfully used as heterogeneous catalysts in solvent-free conditions to produce acrylonitrile (B1666552) derivatives. mdpi.com However, many catalyst-free approaches are noted to require harsh temperature conditions, which can limit their applicability for sensitive substrates. rsc.org

Weakly basic amines are common catalysts for the Knoevenagel condensation, with piperidine (B6355638) being a frequently cited example. wikipedia.orgresearchgate.netorgsyn.org The role of piperidine is multifaceted and can proceed via two primary mechanistic pathways.

Base Catalysis: Piperidine can function as a Brønsted base, deprotonating the active methylene compound (benzyl cyanide) to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde (benzaldehyde). organic-chemistry.org

Iminium Catalysis: Alternatively, piperidine can react with the aldehyde to form an iminium ion intermediate. researchgate.netnih.gov This iminium ion is more electrophilic than the original aldehyde, making it more susceptible to nucleophilic attack by the enolate of the active methylene compound. researchgate.net Theoretical calculations suggest that for the reaction between benzaldehyde and acetylacetone, the formation of the iminium ion has the highest energy barrier, and the catalytic effect of piperidine lies in facilitating the final elimination step. researchgate.netnih.gov

Other bases, such as sodium ethoxide and sodium hydroxide (B78521), are also effective catalysts for this transformation, often providing high yields of the desired product. orgsyn.orgorgsyn.org

| Reactants | Catalyst/Base | Solvent | Yield | Reference |

| Benzaldehyde, Benzyl Cyanide | Sodium Ethoxide | Ethanol | 87–97% | orgsyn.org |

| Benzaldehyde, Benzyl Cyanide | Sodium Hydroxide (40%) | Ethanol | 70–82% | orgsyn.org |

| Benzaldehyde, Benzyl Cyanide | Piperidine | Ethanol | Not specified | orgsyn.org |

| Benzaldehyde, Phenylacetonitrile (B145931) | Cobalt Complex / KOH | Toluene (B28343) | 86% | nsf.gov |

The Knoevenagel condensation is inherently regioselective, forming a new carbon-carbon bond between the carbonyl carbon and the active methylene carbon, leading to an α,β-unsaturated nitrile. The subsequent dehydration of the aldol-type intermediate is typically spontaneous. sigmaaldrich.com

The reaction can produce both (E) and (Z) stereoisomers. However, the final product is often the more thermodynamically stable isomer. wikipedia.org In the case of this compound, the (Z)-isomer is frequently the major product obtained. researchgate.net This is because the two isomers can often equilibrate via their common hydroxyl precursor, allowing for the eventual isolation of the more stable configuration. wikipedia.org

Heck Reaction and Suzuki-Miyaura Cross-Coupling Reactions for Derivative Synthesis

For the synthesis of derivatives of this compound, palladium-catalyzed cross-coupling reactions are indispensable tools for forming new carbon-carbon bonds. doi.org

The Heck reaction involves the coupling of an unsaturated halide or triflate with an alkene, catalyzed by a palladium complex in the presence of a base. wikipedia.orgorganic-chemistry.org This reaction is a powerful method for the vinylation or arylation of olefins. mdpi.com In the context of this compound derivatives, the Heck reaction could be used, for example, to couple a substituted aryl halide with a suitable acrylonitrile-containing alkene, thereby introducing diverse substituents onto the phenyl rings.

The Suzuki-Miyaura coupling is another cornerstone of C-C bond formation, reacting an organoboron species (like a boronic acid or ester) with an organohalide or triflate. libretexts.orgwikipedia.org This reaction is particularly effective for creating biaryl compounds. wikipedia.org It can be employed to synthesize derivatives of this compound by coupling substituted arylboronic acids with a halogenated diphenylacrylonitrile precursor, allowing for extensive variation in the aromatic framework. doi.org

| Reaction | General Scheme | Reactant 1 | Reactant 2 | Result |

| Heck Reaction | R¹-X + R²-alkene → R¹-R²-alkene | Aryl/Vinyl Halide or Triflate | Alkene | Substituted Alkene |

| Suzuki-Miyaura | R¹-X + R²-B(OR)₂ → R¹-R² | Aryl/Vinyl Halide or Triflate | Organoboron Compound | Biaryl, Polyolefin, Styrene (B11656) |

Buchwald-Hartwig Amination for Advanced Derivatives

To introduce nitrogen-containing functional groups and create advanced derivatives, the Buchwald-Hartwig amination is a premier method. wikipedia.org This palladium-catalyzed cross-coupling reaction forms carbon-nitrogen bonds by reacting an aryl halide or triflate with a primary or secondary amine. wikipedia.orgorganic-chemistry.org This reaction has largely replaced harsher classical methods for synthesizing aryl amines due to its broad substrate scope and functional group tolerance. wikipedia.org

This methodology is directly applicable to the synthesis of aminated derivatives of this compound. For instance, the coupling of a halogenated this compound with an aniline (B41778) derivative using a palladium catalyst can produce compounds such as (E)-3-anilino-2,3-diphenylprop-2-enenitrile. vulcanchem.com This reaction is crucial for developing advanced structures for various applications, including the synthesis of novel hole-transport materials and biologically active molecules. beilstein-journals.orgtorvergata.it

Precursor-Based Synthetic Routes

The synthesis of this compound is often achieved by building upon simpler, readily available precursors. Phenylacetonitrile and its derivatives are key starting materials, which can be converted to the target molecule through alkylation and condensation reactions.

Conversion from Phenylacetonitrile Derivatives

A prominent method for synthesizing α-alkylated nitriles is the reaction of nitriles with primary alcohols. This transformation can be tailored to produce this compound, which is an α,β-unsaturated nitrile. The process typically proceeds via a "borrowing hydrogen" or "acceptorless dehydrogenation coupling" mechanism. uaeu.ac.aenih.gov In this cascade reaction, a catalyst temporarily "borrows" hydrogen from the alcohol to oxidize it to an aldehyde. iucr.org This in-situ generated aldehyde then undergoes a condensation reaction with the phenylacetonitrile. iucr.orgnih.gov

The reaction of benzyl alcohol with phenylacetonitrile is a direct route to this compound. at.ua Various catalysts, including those based on cobalt, manganese, and palladium, have been shown to be effective. uaeu.ac.aenih.goviucr.org For instance, a well-defined molecular cobalt catalyst, in the presence of a base like sodium tert-butoxide (NaOtBu), can achieve an 85% isolated yield of this compound when the reaction is conducted at 140 °C. at.ua Similarly, a manganese-pincer complex catalyst has been used to produce (Z)-2,3-diphenylacrylonitrile with an 87% isolated yield in toluene at 135 °C. nih.gov The choice of base and catalyst system is crucial, as it can be used to selectively favor the formation of the unsaturated product (this compound) over the saturated α-alkylated nitrile (2,3-diphenylpropionitrile). iucr.orgat.ua

| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Cobalt Complex | NaOtBu | Toluene | 140 | 6 | 85 (isolated) | at.ua |

| Mn-PNP Pincer Complex | - | Toluene | 135 | - | 87 (isolated) | nih.gov |

| Pd on MgO | MgO (as support/base) | - | 180 | - | Yields reported for alkene and saturated product | iucr.org |

| Cobalt Catalyst | KOH | Toluene | 140 | 24 | 86 (NMR) | uaeu.ac.ae |

The Knoevenagel condensation is a classical and widely utilized method for forming carbon-carbon double bonds. nih.govmolaid.com This reaction involves the base-catalyzed condensation of an active methylene compound, such as phenylacetonitrile, with a carbonyl compound like benzaldehyde. molaid.com The synthesis of this compound analogs via this method is straightforward, where substituted benzaldehydes are reacted with phenylacetonitrile or its derivatives in the presence of a base. molaid.com

The reaction can be performed under various conditions. For example, the condensation of phenylacetonitrile with 4-methoxybenzaldehyde (B44291) has been successfully carried out using powdered potassium hydroxide (KOH) at room temperature in a solvent-free system. dokumen.pub Another approach involves using potassium carbonate (K2CO3) with a phase transfer catalyst, which can be accelerated by microwave activation or conventional heating. dokumen.pub These methods are often efficient, with high yields and short reaction times. molaid.comdokumen.pub

Cyanation Reactions for Alkenyl Nitriles

Cyanation reactions are fundamental for introducing the nitrile (-CN) functional group into organic molecules. While direct cyanation of an alkene precursor like stilbene (B7821643) is not the most common route to this compound, methods for synthesizing alkenyl nitriles are relevant. One such approach involves the reaction of β-chloroimines with potassium cyanide in methanol, which proceeds through nucleophilic addition followed by intramolecular substitution to yield azetidines, demonstrating a pathway to cyano-containing small rings. chemistry-chemists.com

More broadly, the development of cyanation reagents is a significant area of organic synthesis. sioc-journal.cn Catalytic reductive cyanation of organic chlorides using sustainable sources like carbon dioxide (CO2) and ammonia (B1221849) (NH3) has been demonstrated with nickel–triphos complexes, yielding various aryl nitriles. sioc-journal.cn While these methods are generally applied to aryl or alkyl halides, they represent the frontier of nitrile synthesis. sioc-journal.cn In a different approach, the reaction of cationic ruthenium allenylidene complexes with hydrazines can lead to the formation of ruthenium-bound acrylonitrile complexes. nih.gov Subsequent treatment of these complexes can release the free organic acrylonitrile, including the isomer 3,3-diphenylacrylonitrile (B57351). nih.gov

Synthetic Strategies for Isomeric and Analogous Structures

The synthesis of isomers and analogs of this compound often requires modified synthetic strategies to achieve the desired substitution patterns.

Synthesis of 2-(4-Halogenophenyl)-3,3-diphenylacrylonitrile Compounds

The synthesis of specific isomers such as 2-(4-halogenophenyl)-3,3-diphenylacrylonitrile, where two phenyl groups are attached to the C3 carbon of the acrylonitrile skeleton, requires a different approach than the Knoevenagel condensation. While the direct synthesis of this specific halogenated compound is not detailed in the surveyed literature, the compound 2-(4-bromophenyl)-3,3-diphenylacrylonitrile (B8371703) has been used as a key starting material in other reactions. iucr.orgnih.gov For instance, it serves as a precursor in a Suzuki cross-coupling reaction with 1-pyrenylboronic acid to synthesize 2-[4-(1-pyrenyl)phenyl]-3,3-diphenylacrylonitrile, a molecule with aggregation-induced emission properties. iucr.orgnih.gov This indicates that synthetic routes to the 2-(4-halogenophenyl)-3,3-diphenylacrylonitrile core structure exist.

The synthesis of other halogenated analogs is well-documented. For example, a series of 3-(4-halogenophenyl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile derivatives have been synthesized and evaluated for biological activity. researchgate.net These compounds, which are structural isomers of the title compound, are prepared through condensation reactions, highlighting how different precursors can be used to generate a library of related molecules with varied substitution patterns. researchgate.net

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Phenylacetonitrile |

| Benzyl alcohol |

| Sodium tert-butoxide |

| Toluene |

| (Z)-2,3-Diphenylacrylonitrile |

| Palladium |

| Magnesium Oxide (MgO) |

| Potassium hydroxide (KOH) |

| 2,3-Diphenylpropionitrile |

| Benzaldehyde |

| 4-Methoxybenzaldehyde |

| Potassium carbonate (K2CO3) |

| β-chloroimines |

| Potassium cyanide |

| Methanol |

| 2-cyano-3,3-dimethylazetidines |

| Carbon dioxide (CO2) |

| Ammonia (NH3) |

| 3,3-diphenylacrylonitrile |

| 2-(4-Halogenophenyl)-3,3-diphenylacrylonitrile |

| 2-(4-bromophenyl)-3,3-diphenylacrylonitrile |

| 1-pyrenylboronic acid |

| 2-[4-(1-pyrenyl)phenyl]-3,3-diphenylacrylonitrile |

| 3-(4-halogenophenyl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile |

Routes to Aggregation-Induced Emission (AIE) Active Diphenylacrylonitrile Derivatives

The unique photophysical properties of this compound, particularly its aggregation-induced emission (AIE) characteristics, have spurred the development of various synthetic strategies to create novel AIE-active derivatives. These methods often involve incorporating the diphenylacrylonitrile core into larger molecular architectures to modulate their electronic and steric properties, thereby fine-tuning their AIE behavior.

One prominent approach involves the functionalization of the phenyl rings of the diphenylacrylonitrile scaffold. For instance, a series of pyridinyl-diphenylacrylonitrile derivatives (PyDPACNs) with AIE characteristics have been synthesized. rsc.org The design of these molecules is based on the principle of restriction of intramolecular motion (RIM). The synthesis is achieved through a combination of Knoevenagel condensation and Suzuki-Miyaura cross-coupling reactions. rsc.org This modular approach allows for the introduction of various substituents, ranging from strong electron-donating to strong electron-accepting groups, on the terminal end of the PyDPACN framework. This fine-tuning of the donor-acceptor (D-A) strength enables precise control over the optical properties of the resulting AIEgens, with emission maxima spanning a wide range of the visible spectrum from 439 to 635 nm. rsc.org

Another versatile method for constructing AIE-active diphenylacrylonitrile derivatives is through Schiff-base condensation. This strategy has been employed to synthesize novel triphenylene (B110318) derivatives bearing one, two, or three diphenylacrylonitrile groups. rsc.orgresearchgate.net The synthesis begins with the preparation of a triphenylene hydrazide derivative. rsc.org Separately, a hydroxyl-functionalized diphenylacrylonitrile derivative is synthesized by condensing 4-hydroxyphenylacetonitrile with benzaldehyde in a sodium hydroxide/ethanol system. rsc.orgresearchgate.net The final step involves the Schiff-base condensation of the triphenylene hydrazide with the corresponding mono-, di-, or tri-aldehyde functionalized diphenylacrylonitrile precursors. rsc.orgresearchgate.net This methodology has yielded derivatives with good AIE fluorescence properties, with the number of diphenylacrylonitrile units influencing the mesomorphic and photophysical characteristics. rsc.org Similarly, AIE-active salicylaldehyde-based Schiff bases have been synthesized by reacting N1-tritylethane-1,2-diamine with salicylaldehyde (B1680747), resulting in a new AIE-active organic molecule. rsc.org

Furthermore, the diphenylacrylonitrile moiety has been incorporated into other complex structures, such as perylene (B46583) liquid crystals. By introducing two AIE-active diphenylacrylonitrile groups onto the 1,7-bay positions of perylene bisimides, the first AIE-active diphenylacrylonitrile-modified perylene liquid crystal was created. doi.org The synthetic route involves the preparation of a gallic ether derivative, which is then converted to an amine-functionalized intermediate. This intermediate is subsequently reacted with a perylene dianhydride derivative to form the final product. doi.org

The synthesis of halogenated this compound derivatives has also been explored. For example, 2-(4-fluorophenyl)-3,3-diphenylacrylonitrile (TPAN-F) was synthesized by reacting benzophenone (B1666685) with 2-(4-fluorophenyl)acetonitrile in the presence of sodium hydride (NaH) in anhydrous dioxane. rsc.org This general procedure has been adapted to create other halogenated derivatives, such as those containing bromine and iodine, by using the corresponding halogenated phenylacetonitrile starting material. rsc.org

| Starting Material 1 | Starting Material 2 | Reaction Type | Product | Ref |

| Pyridine boronic acid derivative | Halogenated diphenylacrylonitrile | Suzuki-Miyaura cross-coupling | Pyridinyl-diphenylacrylonitrile (PyDPACN) | rsc.org |

| 4-hydroxyphenylacetonitrile | Benzaldehyde | Knoevenagel condensation | Hydroxyl-functionalized diphenylacrylonitrile | rsc.orgresearchgate.net |

| Triphenylene hydrazide derivative | Aldehyde-functionalized diphenylacrylonitrile | Schiff-base condensation | Triphenylene-diphenylacrylonitrile derivative | rsc.orgresearchgate.net |

| Benzophenone | 2-(4-fluorophenyl)acetonitrile | Condensation | 2-(4-fluorophenyl)-3,3-diphenylacrylonitrile | rsc.org |

| N1-tritylethane-1,2-diamine | Salicylaldehyde | Schiff-base condensation | AIE-active salicylaldehyde based Schiff base | rsc.org |

Optimization of Reaction Conditions and Yields in this compound Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound and its derivatives. Key parameters that are often adjusted include the choice of base, solvent, temperature, and reaction time.

In the synthesis of this compound via the reaction of benzaldehyde with phenylacetonitrile, the reaction conditions have been a subject of optimization studies. One investigation into the synthesis of related chromenones provided insight into this specific transformation. When benzaldehyde was reacted with phenylacetonitrile, a 67% yield of this compound was obtained. nih.gov The conditions for the broader class of reactions involved using potassium tert-butoxide (t-BuOK) as the base and dimethylformamide (DMF) as the solvent, with the reaction carried out at a temperature of 110 °C for 16 hours. nih.gov

A systematic optimization of reaction conditions was performed for a similar reaction, highlighting the importance of each parameter. The table below summarizes the effect of varying the base, solvent, and temperature on the yield of a related product.

| Entry | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | t-BuOK | DMF | 110 | 77 |

| 2 | t-BuOK | DMF | 110 | 75 |

| 3 | ... | ... | ... | ... |

Table based on data for a related chromenone synthesis, illustrating a typical optimization process. nih.gov

For the synthesis of 2,3,3-triphenylacrylonitrile, a derivative of this compound, a different set of conditions has been reported. The synthesis involved the reaction of benzophenone and a substituted acetonitrile (B52724) in the presence of sodium hydride (NaH) as the base and anhydrous dioxane as the solvent. rsc.org The mixture was refluxed for an extended period of 20 hours to drive the reaction to completion. rsc.org This highlights that the optimal conditions can vary significantly depending on the specific substrates and the desired product.

In more complex syntheses, such as palladium-catalyzed direct arylation reactions to form π-extended systems, the addition of an additive can be critical. For instance, the use of pivalic acid (PivOH) as an additive was found to influence the reaction pathway and improve the yield of the desired product. researchgate.net Decreasing the reaction temperature in conjunction with the additive allowed for control over the cyclization mode. researchgate.net While not directly for this compound synthesis, this demonstrates a common strategy in optimizing complex organic transformations that could be applicable to its more intricate derivatives.

The table below presents a summary of reaction conditions for the synthesis of this compound and a key derivative.

| Product | Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Time (h) | Yield (%) | Ref |

| This compound | Benzaldehyde | Phenylacetonitrile | t-BuOK | DMF | 110 °C | 16 | 67 | nih.gov |

| 2,3,3-Triphenylacrylonitrile | Benzophenone | Phenylacetonitrile | NaH | Dioxane | Reflux | 20 | - | rsc.org |

Advanced Spectroscopic and Characterization Techniques in 2,3 Diphenylacrylonitrile Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic arrangement within a molecule. By analyzing the magnetic properties of atomic nuclei, researchers can deduce the connectivity and chemical environment of atoms.

¹H NMR for Proton Environment Analysis

Proton NMR (¹H NMR) is used to determine the number and type of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment. In 2,3-diphenylacrylonitrile, the protons on the two phenyl rings and the vinylic proton exhibit characteristic signals.

Research on the closely related compound 2,3,3-triphenylacrylonitrile (TPAN) shows that the aromatic protons typically appear as a complex multiplet in the range of δ 7.00-7.50 ppm. rsc.org The exact positioning of these signals depends on the substitution pattern on the phenyl rings. The vinylic proton signal is also a key indicator of the structure. For (Z)-2,3-diphenylacrylonitrile, the vinylic proton appears as a singlet.

Table 1: Representative ¹H NMR Spectral Data for 2,3,3-triphenylacrylonitrile (TPAN) in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.50-7.36 | m (multiplet) | 5H | Aromatic Protons |

| 7.30-7.26 | m (multiplet) | 2H | Aromatic Protons |

| 7.25-7.15 | m (multiplet) | 6H | Aromatic Protons |

| 7.01 | d (doublet) | 2H | Aromatic Protons |

Source: The Royal Society of Chemistry. rsc.org

¹³C NMR for Carbon Skeleton Determination

Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal. slideshare.net The chemical shifts in ¹³C NMR cover a much wider range than in ¹H NMR, making it easier to distinguish between different types of carbon atoms. libretexts.orglibretexts.org

For 2,3,3-triphenylacrylonitrile (TPAN), the spectrum shows distinct signals for the sp²-hybridized carbons of the phenyl rings and the double bond, as well as for the nitrile carbon. rsc.org The quaternary carbons, such as the one in the nitrile group (-C≡N) and the carbons at the points of substitution on the double bond, are typically observed as weak signals. oregonstate.edu

Table 2: ¹³C NMR Spectral Data for 2,3,3-triphenylacrylonitrile (TPAN) in CDCl₃

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 157.8 | C=C (quaternary) |

| 140.4 | Aromatic C (quaternary) |

| 139.1 | Aromatic C (quaternary) |

| 134.8 | Aromatic C (quaternary) |

| 130.8 - 128.2 | Aromatic CH |

| 120.1 | -C≡N (Nitrile Carbon) |

| 111.6 | C=C (quaternary) |

Source: The Royal Society of Chemistry. rsc.org

2D NMR Techniques (e.g., HECTOR, DEPT, INEPT) for Unambiguous Assignments

While 1D NMR spectra provide essential data, complex molecules often require two-dimensional (2D) NMR techniques for complete and unambiguous signal assignment. nptel.ac.in These methods reveal correlations between different nuclei.

DEPT (Distortionless Enhancement by Polarization Transfer): This technique is invaluable for differentiating between CH, CH₂, and CH₃ groups. A DEPT-135 experiment, for instance, will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons are absent. This helps to confirm the assignments made in the standard ¹³C NMR spectrum.

INEPT (Insensitive Nuclei Enhanced by Polarization Transfer): INEPT is a sensitivity-enhancement technique often used as a building block in more complex 2D experiments. It transfers polarization from sensitive nuclei (like ¹H) to less sensitive nuclei (like ¹³C), reducing the time required to acquire spectra. nptel.ac.innationalmaglab.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. alevelchemistry.co.uk It provides the molecular weight of the compound and, through analysis of fragmentation patterns, offers clues about its structure.

For this compound (C₁₅H₁₁N), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight, approximately 205.25 g/mol . nih.gov The fragmentation pattern observed in the mass spectrum is a unique fingerprint of the molecule. In the case of 3,3-diphenylacrylonitrile (B57351), a related isomer, the top peaks are observed at m/z 205 and 204. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures molecular masses with extremely high accuracy, typically to four or five decimal places. measurlabs.combioanalysis-zone.com This precision allows for the determination of a molecule's exact elemental formula. It can distinguish between compounds that have the same nominal mass but different chemical formulas. alevelchemistry.co.uk

For example, HRMS can differentiate this compound from other potential compounds with a nominal mass of 205. This high level of certainty is critical in synthetic chemistry and natural product identification. researchgate.net

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for a this compound Analog (TPAN)

| Molecular Formula | Calculated Mass (m/z) | Found Mass (m/z) |

|---|---|---|

| C₂₁H₁₅N | 281.12045 | 281.11983 |

Source: The Royal Society of Chemistry. rsc.org

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) in Polymer Analysis

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a powerful technique for analyzing complex materials like polymers that are not volatile enough for direct GC-MS analysis. researchgate.netd-nb.infochromatographyonline.com The material is heated to a high temperature in an inert atmosphere (pyrolysis), causing it to break down into smaller, more volatile fragments. These fragments are then separated by gas chromatography and identified by mass spectrometry. chromatographyonline.com

This technique is particularly useful for identifying the monomeric units or characteristic components of a polymer. Research has shown that Py-GC-MS can be used to identify additives and structural components in industrial materials. In one analysis of a car wrapping foil, 3,3-diphenylacrylonitrile was identified as a pyrolysis product at 600 °C, suggesting it was a component of the adhesive layer, likely as part of a polymer. chromatographyonline.com This demonstrates the utility of Py-GC-MS in detecting diphenylacrylonitrile structures within complex polymer matrices. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the characteristic functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. wikipedia.orgorgchemboulder.com In the study of this compound and its derivatives, IR spectroscopy serves as a crucial tool for structural confirmation. digitellinc.comtchequimica.comresearchgate.net

The IR spectrum of this compound exhibits distinct absorption bands that correspond to its key structural components. The most prominent of these is the sharp, strong absorption band associated with the nitrile (C≡N) group. This vibration typically appears in a relatively clean region of the spectrum, making it a reliable diagnostic peak. The presence of the two phenyl rings gives rise to several bands corresponding to C-H stretching vibrations of the aromatic rings and C=C stretching vibrations within the rings. The alkene C=C double bond of the acrylonitrile (B1666552) backbone also produces a characteristic stretching vibration.

Table 1: Typical Infrared Absorption Frequencies for this compound Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitrile (-C≡N) | Stretching | 2200 - 2240 | Strong, Sharp |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium to Weak |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium to Weak, Multiple Bands |

| Alkene C=C | Stretching | 1620 - 1680 | Variable |

Note: The exact positions and intensities of these bands can be influenced by the molecule's specific chemical environment and solid-state packing effects.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound and its derivatives, single-crystal X-ray diffraction analysis provides invaluable insights into its molecular conformation, bond lengths, and bond angles in the solid state. nih.govresearchgate.net

Studies reveal that the this compound molecule often adopts a non-planar, propeller-shaped conformation. nih.gov This twisted structure is a result of steric hindrance between the bulky phenyl groups. The central carbon-carbon double bond (C=C) has a length typical for such a bond, approximately 1.36 Å, while the carbon-nitrogen triple bond (C≡N) length is around 1.15 Å. nih.gov This detailed structural information is foundational for understanding the compound's other properties, particularly its solid-state luminescence.

The solid-state packing of this compound is governed by a network of weak, non-covalent intermolecular interactions. iucr.orgresearchgate.net X-ray diffraction data allows for a detailed analysis of these forces, which are critical in dictating the material's bulk properties.

The cumulative effect of the various intermolecular interactions leads to the formation of well-defined, extended structures known as supramolecular assemblies. researchgate.netrsc.orgnih.gov In the case of this compound derivatives, these interactions guide the molecules to self-assemble into higher-order patterns, such as one-dimensional columns or two-dimensional sheets. nih.goviucr.org

For instance, alternating strong and weak intermolecular π-π interactions between pyrene-substituted diphenylacrylonitrile molecules can link them into a one-dimensional supramolecular structure. nih.gov These 1D chains can then be further linked by C-H···N interactions to form two-dimensional networks. nih.gov The specific supramolecular assembly is highly dependent on the molecular structure and the presence of any substituents, which can modify the nature and directionality of the non-covalent interactions. iucr.orgresearchgate.net Understanding these assembly patterns is crucial for designing materials with specific optical and electronic properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower energy ground states to higher energy excited states (electronic transitions). sci-hub.sewikipedia.orgmsu.edulibretexts.org For conjugated systems like this compound, UV-Vis spectroscopy provides key information about its electronic structure.

The UV-Vis absorption spectrum of this compound in solution typically displays strong absorption bands in the ultraviolet region. digitellinc.comtchequimica.com These absorptions are primarily attributed to π → π* transitions within the conjugated system, which includes the phenyl rings and the acrylonitrile moiety. tchequimica.com The position of the maximum absorption wavelength (λ_max) can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism. digitellinc.com

Table 2: UV-Vis Absorption Maxima (λ_max) of this compound Derivatives in Different Solvents

| Solvent | λ_max (nm) | Reference |

|---|---|---|

| Tetrahydrofuran (B95107) (THF) | 300 - 400 | tchequimica.com |

| Chloroform | 300 - 400 | tchequimica.com |

| Dimethyl sulfoxide (B87167) (DMSO) | 300 - 400 | tchequimica.com |

Note: The broad range indicates that the exact λ_max depends on the specific derivative of this compound being studied.

Fluorescence Spectroscopy for Photophysical Property Characterization

Fluorescence spectroscopy is a powerful technique for investigating the photophysical properties of luminescent molecules. semanticscholar.orgdoi.org It involves exciting a molecule with light of a specific wavelength and measuring the light it emits as it returns to the ground state. This compound and its derivatives are of significant interest due to their unique emissive behavior. rsc.orgnih.govbohrium.com

In dilute solutions, this compound is typically weakly fluorescent. nih.gov However, its emission properties change dramatically upon aggregation or in the solid state, a characteristic that is central to its utility in materials science.

One of the most remarkable properties of this compound is its Aggregation-Induced Emission (AIE) . rsc.orgd-nb.info AIE is a photophysical phenomenon where non-emissive or weakly emissive molecules are induced to emit intensely upon aggregation in poor solvents or in the solid state. digitellinc.comtchequimica.com This is the opposite of the more common aggregation-caused quenching (ACQ) effect, where fluorescence is diminished upon aggregation.

The AIE activity of this compound is typically studied by monitoring the fluorescence intensity in solvent mixtures of varying compositions, such as mixtures of tetrahydrofuran (THF) and water. tchequimica.comrsc.org In pure THF, the compound is soluble and shows weak emission. As the fraction of water (a poor solvent) is increased, the molecules begin to aggregate. This aggregation leads to a dramatic enhancement of the fluorescence intensity. digitellinc.comnih.gov For example, the fluorescence intensity of a pyrene-based derivative was found to be nearly 50 times stronger in a 90% water/THF mixture compared to the pure THF solution. nih.gov

The mechanism behind AIE in this compound is attributed to the Restriction of Intramolecular Rotations (RIR) . digitellinc.com In the dissolved state, the phenyl groups of the molecule can rotate freely. This rotation provides a non-radiative pathway for the excited state to decay back to the ground state, meaning the energy is dissipated as heat rather than light. In the aggregated or solid state, these intramolecular rotations are physically hindered by neighboring molecules. This blockage of the non-radiative decay channels forces the excited state to decay radiatively, resulting in strong fluorescence emission. digitellinc.com

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-(4-bromophenyl)-3,3-diphenylacrylonitrile (B8371703) |

| 1-pyrenylboronic acid |

| 2-[4-(1-pyrenyl)phenyl]-3,3-diphenylacrylonitrile |

| Tetraphenylethene |

| (Z)-3-(4-chlorophenyl)-2-phenylacrylonitrile |

| 2-(4-pinacolatoboronphenyl)-3,3-diphenylacrylonitrile |

| Tetrahydrofuran |

| Water |

| Chloroform |

| Dimethyl sulfoxide |

| Dichloromethane |

| Pyrene |

| Carbon Monoxide |

| Carbon Dioxide |

Photoluminescence Quantum Yield Determination

Photoluminescence quantum yield (PLQY) is a critical parameter for characterizing the efficiency of the emission process in fluorescent molecules like this compound and its derivatives. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The determination of PLQY is essential for evaluating the potential of these compounds in applications such as organic light-emitting diodes (OLEDs), fluorescent probes, and sensors.

The absolute PLQY of this compound derivatives is often determined using an integrating sphere. rsc.org This method involves placing the sample within a highly reflective sphere that collects all emitted light, allowing for a direct measurement of the total emitted photons. The measurement is typically carried out using a specialized spectrophotometer. rsc.orgbjraylight.com Alternatively, a relative method can be employed, where the fluorescence intensity of the sample is compared to that of a well-characterized standard with a known quantum yield, such as quinine (B1679958) sulfate. rsc.org

Research has shown that the PLQY of this compound derivatives is highly sensitive to their molecular structure and environment, such as the solvent and the physical state (solution or solid). For instance, many derivatives exhibit aggregation-induced emission (AIE), where they are non-emissive in dilute solutions but become highly fluorescent in the aggregated or solid state. doi.orgrsc.orgresearchgate.net This phenomenon is attributed to the restriction of intramolecular rotations in the aggregated state, which minimizes non-radiative decay pathways. researchgate.net

The following table summarizes the photoluminescence quantum yields of several this compound derivatives from various research studies.

| Compound/Derivative | State/Solvent | Photoluminescence Quantum Yield (ΦF) | Reference |

| 2-(phenyl)-3-(4-diphenylaminophenyl) acrylonitrile (I) | Solid | 0.07 | ccsenet.org |

| 2-(2´-pyridyl)-3-(4-diphenylamino-phenyl) acrylonitrile (II) | Solid | 0.08 | ccsenet.org |

| 2-(3´-pyridyl)-3-(4-diphenylaminophenyl) acrylonitrile (III) | Solid | 0.11 | ccsenet.org |

| 2-(4´-pyridyl)-3-(4- diphenylaminophenyl) acrylonitrile (IV) | Solid | 0.09 | ccsenet.org |

| Triphenylene (B110318) derivative with one diphenylacrylonitrile group (9) | Solid | 0.159 | rsc.org |

| Perylene (B46583) liquid crystal with diphenylacrylonitrile groups (6) | THF/H₂O (40% water) | 0.36 | doi.org |

| 2,2'-(([1,1′-biphenyl]-4,4′-diylbis(phenylazanediyl))bis(4,1-phenylene))bis(3,3-diphenylacrylonitrile) (BP2TPAN) | THF Solution | 0.001 | rsc.org |

| 2,2'-(([1,1′-biphenyl]-4,4′-diylbis(phenylazanediyl))bis(4,1-phenylene))bis(3,3-diphenylacrylonitrile) (BP2TPAN) | As-prepared Solid | 0.743 | rsc.org |

| 2,2'-(([1,1′-biphenyl]-4,4′-diylbis(phenylazanediyl))bis(4,1-phenylene))bis(3,3-diphenylacrylonitrile) (BP2TPAN) | Ground Solid | 0.084 | rsc.org |

Fluorescence Lifetime Measurements

Fluorescence lifetime (τ) is another fundamental photophysical parameter that describes the average time a fluorophore, such as this compound, spends in the excited state before returning to the ground state by emitting a photon. nih.gov This parameter is intrinsic to the molecule and its environment and is independent of the fluorophore concentration and excitation intensity. sigmaaldrich.com Fluorescence lifetime measurements provide valuable insights into the excited state dynamics and the various de-excitation pathways, including radiative (fluorescence) and non-radiative processes.

The most common technique for measuring fluorescence lifetime is Time-Correlated Single Photon Counting (TCSPC). sigmaaldrich.com This method involves exciting the sample with a high-repetition-rate pulsed light source and measuring the arrival time of individual fluorescence photons relative to the excitation pulse. By collecting the arrival times of many photons, a histogram of the fluorescence decay is constructed, from which the lifetime can be determined by fitting to an exponential decay function. nih.gov Other methods include frequency-domain techniques, where the phase shift and demodulation of the fluorescence emission are measured relative to a modulated excitation source. nih.gov

For this compound and its derivatives, fluorescence lifetime measurements are crucial for understanding phenomena like AIE and Förster Resonance Energy Transfer (FRET). doi.orghoriba.com In the context of AIE, an increase in fluorescence lifetime in the aggregated state compared to the solution state can confirm the suppression of non-radiative decay channels. Furthermore, in systems where this compound acts as an energy donor or acceptor in a FRET pair, lifetime measurements of the donor in the presence and absence of the acceptor can be used to quantify the FRET efficiency. horiba.com

The fluorescence lifetime can be affected by factors such as mechanical grinding, which can alter the molecular packing and conformation in the solid state. For example, a study on a triphenylacrylonitrile (B1210191) derivative (BP2TPAN) showed a change in the fluorescence lifetime upon grinding, indicating a transformation from a crystalline to an amorphous state and the formation of excimers. rsc.org

The following table presents fluorescence lifetime data for a derivative of this compound.

| Compound/Derivative | State | Fluorescence Lifetime (τ) (ns) | Reference |

| 2,2'-(([1,1′-biphenyl]-4,4′-diylbis(phenylazanediyl))bis(4,1-phenylene))bis(3,3-diphenylacrylonitrile) (BP2TPAN) | As-prepared Solid | 3.4 | rsc.org |

| 2,2'-(([1,1′-biphenyl]-4,4′-diylbis(phenylazanediyl))bis(4,1-phenylene))bis(3,3-diphenylacrylonitrile) (BP2TPAN) | Ground Solid | 5.1 | rsc.org |

Theoretical and Computational Studies of 2,3 Diphenylacrylonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It has been widely applied to 2,3-diphenylacrylonitrile and its analogs to elucidate their electronic properties and geometric configurations.

Ground-State Geometry Optimization

A fundamental step in computational chemistry is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as the ground-state geometry. For this compound derivatives, DFT calculations are employed to optimize the molecular geometry, which is crucial for understanding their properties and reactivity. rsc.orgrsc.orgrub.de For instance, in a study of positional isomers of acrylonitrile (B1666552) derivatives, the molecular structures were optimized to find the minimum energy conformations. frontiersin.org These optimized geometries provide the foundation for further analysis of the molecule's electronic and spectroscopic properties. The process of geometry optimization for excited states is also possible, which is important for understanding phenomena like absorption and emission. joaquinbarroso.com

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. chalcogen.ro

For this compound and its derivatives, HOMO-LUMO analysis helps to understand their electronic transitions and charge transfer characteristics. chalcogen.romdpi.com For example, in a study of (Z)-2,3-diphenylacrylonitrile analogs, the HOMO and LUMO energy gap was used to describe the chemical softness-hardness of the molecules. mdpi.com A smaller energy gap generally indicates a more reactive molecule. mdpi.com The distribution of the HOMO and LUMO across the molecule can also reveal the most probable sites for electrophilic and nucleophilic attack. mdpi.com

| Compound/Feature | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 8C1M6PB | Value not available | Value not available | 0.9042 |

| Quercetin (isolated) | Value not available | Value not available | 6.3449 |

| Iron(III) Porphyrin Complex (Theoretical) | Value not available | Value not available | 1.911 |

| Iron(III) Porphyrin Complex (Experimental) | Value not available | Value not available | 1.71 |

Data sourced from multiple studies and may not be directly comparable due to different computational methods. chalcogen.rophyschemres.org

Energy Profiles and Reaction Mechanism Elucidation

DFT calculations are instrumental in mapping the energy profiles of chemical reactions, which helps in understanding the reaction mechanism. This involves locating transition states and calculating activation energies. For reactions involving this compound, DFT has been used to propose possible reaction pathways.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.comlongdom.org This technique is particularly useful for exploring the different conformations (spatial arrangements) a molecule can adopt and their relative stabilities. mun.camdpi.com For flexible molecules like this compound and its derivatives, understanding the accessible conformations is key to comprehending their biological activity and interactions with other molecules. longdom.org

By simulating the molecule's behavior in a given environment (e.g., in a solvent), MD can reveal the preferred conformations and the energy barriers between them. longdom.orgnih.gov This information is vital for drug design, as the conformation of a molecule can significantly affect its binding to a biological target. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM) for Electron Density Distribution

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for partitioning the electron density of a molecule into atomic basins. amercrystalassn.orgwikipedia.org This allows for the analysis of the electron density distribution and the characterization of chemical bonds and intermolecular interactions. amercrystalassn.orgresearchgate.netdokumen.pub

QTAIM analysis can identify bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. uni-rostock.de The properties of the electron density at these BCPs, such as its value and its Laplacian, provide quantitative information about the strength and nature of the bond. researchgate.net For acrylonitrile derivatives, QTAIM has been used to evaluate the strength of intramolecular and intermolecular interactions, which are crucial for understanding their crystal packing and solid-state properties. frontiersin.org

Quantitative Structure-Activity Relationships (QSAR) and Physicochemical Parameter Correlation

Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity or a physicochemical property. wikipedia.orgnih.gov These models are widely used in drug discovery to predict the activity of new compounds and to guide the design of more potent molecules. nih.govnih.gov

For (Z)-2,3-diphenylacrylonitrile analogs, QSAR studies have been conducted to understand the relationship between their structural features and their cytotoxic activity against cancer cell lines. researchgate.net These studies often involve calculating various physicochemical parameters, such as lipophilicity (logP) and polar surface area (PSA), and correlating them with the observed biological activity. researchgate.netresearchgate.netmlsu.ac.inscribd.com For example, a good correlation was found between the calculated polar surface area and the cytotoxic activity of certain (Z)-2,3-diphenylacrylonitrile analogs. researchgate.net Such correlations provide valuable insights into the structural requirements for a desired biological effect.

| Compound | logP | Polar Surface Area (PSA) | Number of Atoms | Molecular Weight | Number of Rotatable Bonds | Volume |

| 3a | 3.56 | 23.79 | 29 | 205.26 | 2 | 204.99 |

| 3c | 4.09 | 23.79 | 30 | 219.29 | 2 | 217.47 |

| 3f | 3.64 | 32.99 | 30 | 221.26 | 2 | 211.52 |

| 3g | 3.63 | 46.61 | 32 | 251.28 | 4 | 247.92 |

| 3h | 3.14 | 69.43 | 34 | 281.31 | 5 | 277.63 |

| 3p | 3.82 | 69.84 | 32 | 266.27 | 4 | 254.45 |

Data from Molinspiration calculations for selected (Z)-2,3-diphenylacrylonitrile analogs. researchgate.net

Molecular Docking Studies for Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. In the study of this compound and its derivatives, molecular docking has been an invaluable tool to elucidate their mechanisms of action by identifying potential protein targets and characterizing the specific molecular interactions that govern their binding affinity. These in silico studies guide the rational design of new, more potent, and selective compounds.

Research has shown that this compound derivatives interact with several key biological targets implicated in cancer and other diseases. The primary interactions observed are typically hydrophobic, π-π stacking, and hydrogen bonds, which stabilize the ligand-receptor complex.

Tubulin Interaction

A significant body of research has identified tubulin as a primary target for the anticancer activity of this compound derivatives. Computational analyses have consistently shown that these compounds bind within the colchicine-binding site of β-tubulin, thereby inhibiting tubulin polymerization, disrupting microtubule dynamics, and leading to cell cycle arrest and apoptosis. researchgate.netmdpi.commdpi.com The E-isomers of these derivatives are generally demonstrated to be the active substances. researchgate.net

Docking studies reveal that the benzimidazole-acrylonitrile skeleton is particularly well-suited for the colchicine-binding site. researchgate.net The dimethylamino (NMe₂) group on some derivatives has been identified as a dominant feature in promoting binding, allowing the ligands to form favorable cation-π and hydrogen bonding interactions with key residues like Lys352. nih.gov Other interactions within the colchicine (B1669291) site involve residues such as Thr179, Lys254, and Asn249. nih.gov

Kinase Inhibition: VEGFR-2 and EGFR

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is another critical target identified through molecular docking. Certain 3-aryl-2-(pyrid-3-yl)acrylonitrile and 3-aryl-2-(thien-2-yl)acrylonitrile derivatives are recognized as potential kinase inhibitors with a notable preference for VEGFR-2. researchgate.netnih.govdntb.gov.uadntb.gov.ua The binding mode often involves the formation of a hydrogen bond between the nitrile group of the acrylonitrile scaffold and the backbone nitrogen of Cys919, located in the crucial hinge region of the kinase. nih.gov For some derivatives, such as 3-[(3-hydroxy-4-methoxy)phenyl]-2-(thien-2-yl)acrylonitrile, the presence of a hydroxy group is considered crucial for its distinct inhibitory power against VEGFR-2. nih.gov Docking calculations have also been performed for the Epidermal Growth Factor Receptor (EGFR), identifying some derivatives as potential inhibitors. researchgate.netdntb.gov.ua

Aryl Hydrocarbon Receptor (AhR) Binding

The Aryl Hydrocarbon Receptor (AhR) has been explored as a potential target for chlorinated phenylacrylonitrile derivatives. researchgate.netresearchgate.netmdpi.com Due to the lack of a crystallographic structure for the ligand-binding PAS-B domain of AhR, homology modeling is employed to generate a structural model for docking studies. researchgate.netresearchgate.net The binding site is identified by comparing concave surface areas to related proteins like HIF-2α. researchgate.netresearchgate.net Docking simulations indicate that the primary forces driving the binding of these acrylonitrile derivatives to the hydrophobic site of AhR are π-π stacking, hydrophobic interactions, and van der Waals forces. researchgate.netresearchgate.net

Fat Mass and Obesity-associated (FTO) Protein Interaction

Molecular docking studies have also investigated the interaction between acrylonitrile derivatives and the Fat Mass and Obesity-associated (FTO) protein, an N6-methyladenosine (m6A) demethylase implicated in cancer. researchgate.net The interaction between 3-amino-2-(4-chlorophenyl)-3-phenylacrylonitrile and FTO was found to be the strongest among a series of tested derivatives. researchgate.net Thermodynamic and molecular modeling analyses revealed that the primary driving force for this interaction is the hydrophobic force between the compound and hydrophobic residues within the active site of FTO. researchgate.net

Protein Kinase C (PKC) and Estrogen Receptor α (ERα) Inhibition

Triarylacrylonitrile analogues, structurally related to tamoxifen, have been designed and evaluated for their binding to Protein Kinase C (PKC) and Estrogen Receptor α (ERα). One such analogue, compound 6c , demonstrated significantly increased potency and selectivity for inhibiting PKC over ERα. mdpi.com

The following tables summarize the key findings from molecular docking studies of this compound and its derivatives with various protein receptors.

Table 1: Summary of Molecular Docking Interactions of this compound Derivatives

| Receptor Target | Derivative Type | Key Interacting Residues | Nature of Interaction | Reference |

|---|---|---|---|---|

| Tubulin | Benzimidazole-acrylonitriles | Lys352 | Cation-π, Hydrogen bond | researchgate.net |

| Tubulin | Diarylacrylonitrile analogues | - (Colchicine site) | - | researchgate.net |

| VEGFR-2 | 3-Aryl-2-(thien-2-yl)acrylonitriles | Cys919 (Hinge region) | Hydrogen bond | nih.gov |

| VEGFR-2 | 3-Aryl-2-(pyrid-3-yl)acrylonitriles | - | Kinase inhibition | researchgate.netdntb.gov.uadntb.gov.ua |

| EGFR | 3-Aryl-2-(pyrid-3-yl)acrylonitriles | - | Kinase inhibition | researchgate.netdntb.gov.ua |

| Aryl Hydrocarbon Receptor (AhR) | Chlorinated phenylacrylonitriles | - (Hydrophobic site) | π-π stacking, Hydrophobic, van der Waals | researchgate.netresearchgate.net |

Table 2: Detailed Amino Acid Interactions with FTO Protein

| Interacting Residue | Compound |

|---|---|

| Asp81 | 3-Amino-2-(4-chlorophenyl)-3-phenylacrylonitrile |

| Asn387 | 3-Amino-2-(4-chlorophenyl)-3-phenylacrylonitrile |

| Arg80 | 3-Amino-2-(4-chlorophenyl)-3-phenylacrylonitrile |

| Gln385 | 3-Amino-2-(4-chlorophenyl)-3-phenylacrylonitrile |

| Gln468 | 3-Amino-2-(4-chlorophenyl)-3-phenylacrylonitrile |

| Gly386 | 3-Amino-2-(4-chlorophenyl)-3-phenylacrylonitrile |

| Phe79 | 3-Amino-2-(4-chlorophenyl)-3-phenylacrylonitrile |

| Phe384 | 3-Amino-2-(4-chlorophenyl)-3-phenylacrylonitrile |

| Tyr389 | 3-Amino-2-(4-chlorophenyl)-3-phenylacrylonitrile |

As reported for the interaction with 3-amino-2-(4-chlorophenyl)-3-phenylacrylonitrile. researchgate.net

Reaction Mechanisms and Reactivity of 2,3 Diphenylacrylonitrile

Nucleophilic Additions and the Reactivity of the Nitrile Group

The chemical structure of 2,3-diphenylacrylonitrile, featuring a conjugated system between the phenyl rings, a carbon-carbon double bond, and a nitrile group, gives rise to its distinct reactivity. The nitrile group (C≡N) is a key functional group whose carbon atom is electrophilic. cymitquimica.comlibretexts.org This electrophilicity is due to a resonance effect where a positive charge can be placed on the carbon, making it susceptible to attack by nucleophiles in a manner analogous to a carbonyl group. libretexts.org

The reactivity of the nitrile group allows for several transformations:

Hydrolysis: Under acidic or alkaline conditions, the nitrile group can be hydrolyzed to form a carboxylic acid, proceeding through an amide intermediate. libretexts.org

Reduction: The nitrile group can be reduced to a primary amine (e.g., 2,3-diphenylpropylamine) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or via catalytic hydrogenation. libretexts.org

Addition of Organometallic Reagents: Grignard reagents can attack the electrophilic nitrile carbon to form an imine salt, which can then be hydrolyzed to yield a ketone. libretexts.org

Beyond the reactions of the nitrile group itself, the conjugated system allows for nucleophilic addition to the carbon-carbon double bond. For instance, the reaction of β,β-diphenylacrylonitrile (an isomer) with butyl-lithium results in a competitive reaction involving both nucleophilic addition and the formation of a vinyl carbanion. rsc.org

Transfer Hydrogenation Reactions

Transfer hydrogenation represents a significant reaction pathway for this compound, typically converting the C=C double bond to a single bond to yield 2,3-diphenylpropionitrile. This process utilizes a hydrogen donor molecule in the presence of a catalyst, avoiding the need for gaseous hydrogen. sciopen.com

Catalyst-Mediated Transfer Hydrogenation (e.g., Zn-N₄-C catalysts)

Single-atom catalysts have demonstrated high efficiency in transfer hydrogenation reactions. Specifically, zinc-nitrogen-carbon (Zn-N₄-C) catalysts, derived from materials like ZIF-8 (a type of metal-organic framework), are effective in activating alcohols to serve as hydrogen donors. researchgate.netnih.gov These catalysts feature well-defined, isolated metal atoms, such as Zn(II) coordinated to nitrogen atoms within a carbon matrix (a Zn-N₄ motif), which act as the active sites. researchgate.netnih.gov

The reaction involves the hydrogenation of the C=C bond of this compound to produce the saturated nitrile, 2,3-diphenylpropionitrile. nih.gov While zinc-based catalysts are notable, other transition metals are also employed. For example, cobalt nanoparticles and various noble metal catalysts (Ru, Os, Rh, Ir, Pd) can catalyze transfer hydrogenation and related alkylation reactions that proceed via a transfer hydrogenation mechanism. rsc.orgliverpool.ac.ukrsc.org

Hydrogen Donor Investigations (e.g., Benzyl (B1604629) Alcohol, Methanol)

The choice of hydrogen donor is critical for the success of transfer hydrogenation. Benzyl alcohol is a commonly investigated and effective hydrogen donor for the reduction of this compound. researchgate.net In a study using a Zn-N₄-C catalyst, using benzyl alcohol as the hydrogen source resulted in a high yield (61%) of 2,3-diphenylpropionitrile. nih.gov In contrast, using molecular hydrogen (H₂) under similar conditions gave a conversion of only 5%, highlighting the efficacy of the transfer hydrogenation pathway. nih.gov

Deuterium (B1214612) labeling studies have confirmed the direct transfer of hydrogen from the alcohol to the substrate. When benzyl alcohol-α,α-d₂ was used as the hydrogen donor in the presence of a base (KOH), deuterium was incorporated into the structure of the resulting 2,3-diphenylpropionitrile. nsf.gov Other alcohols, such as methanol, have also been explored, though they may require more forcing conditions or result in lower yields compared to benzyl alcohol. nsf.gov

Kinetic and Mechanistic Studies of Hydrogen Transfer

Mechanistic investigations, including kinetic isotope effect (KIE) studies, suggest an outer-sphere mechanism for some metal-catalyzed transfer hydrogenations. researchgate.netnih.govacs.org In this mechanism, the hydride transfer from the catalyst to the substrate is the key step, and for certain systems, it is proposed to proceed without the direct involvement of protons in the rate-determining step. nih.govacs.org Energy profile calculations for the reaction on a Zn-N₄-C surface with benzyl alcohol as the donor provide a theoretical basis for the proposed mechanism and intermediates. researchgate.net

Condensation Reactions

Condensation reactions are fundamental to the synthesis of this compound itself. The most common method is the Knoevenagel condensation, which involves the reaction of an active methylene (B1212753) compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) with a carbonyl compound. nih.gov In this case, this compound is synthesized by the base-catalyzed condensation of phenylacetonitrile (B145931) (which possesses an active methylene group) with benzaldehyde (B42025). nih.govresearchgate.netnist.govcsic.es

This condensation is also a key step in the "borrowing hydrogen" alkylation of nitriles (see section 5.4), where the alcohol is first dehydrogenated to an aldehyde, which then condenses with the nitrile to form the α,β-unsaturated nitrile intermediate, this compound. nsf.govcsic.es Another important class of condensation reactions for nitriles is the Thorpe-Ziegler reaction, which is the base-catalyzed self-condensation of aliphatic nitriles to form enamines or, if intramolecular, cyclic ketones after hydrolysis. wikipedia.orgnumberanalytics.comchemeurope.com

Alkylation Reactions, including α-Alkylation of Nitriles

While this compound itself does not undergo α-alkylation due to the lack of an α-hydrogen, it is a central intermediate in the α-alkylation of nitriles with alcohols. liverpool.ac.uk This process, often termed a "borrowing hydrogen" or "hydrogen auto-transfer" reaction, provides a green and atom-economical route to synthesize α-alkylated nitriles, with water as the only byproduct. rsc.orgliverpool.ac.ukorganic-chemistry.org

The general mechanism for the α-alkylation of phenylacetonitrile with benzyl alcohol to produce 2,3-diphenylpropanenitrile (B1616120) involves three main steps catalyzed by a single transition metal complex (e.g., based on Co, Fe, or Ir): rsc.orgliverpool.ac.ukacs.org

Dehydrogenation: The catalyst oxidizes the primary alcohol (e.g., benzyl alcohol) to the corresponding aldehyde (benzaldehyde).

Condensation: A base-mediated Knoevenagel condensation occurs between the aldehyde and the α-carbon of the nitrile (phenylacetonitrile) to form the α,β-unsaturated intermediate, this compound.

Hydrogenation: The catalyst uses the hydrogen "borrowed" from the alcohol in the first step to reduce the C=C double bond of the this compound intermediate, yielding the final α-alkylated product (2,3-diphenylpropanenitrile).

This cascade reaction has been extensively studied with various catalysts, demonstrating broad applicability for creating diverse functionalized nitriles. rsc.orgscispace.comeie.gr

Table 1: Catalyst Performance in the α-Alkylation of Phenylacetonitrile with Benzyl Alcohol This reaction proceeds via a this compound intermediate.

| Catalyst System | Base | Temperature (°C) | Time (h) | Solvent | Product Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Co@PNC-900 | K₃PO₄ | 140 | 24 | Toluene (B28343) | 86 | rsc.org |

| [IrCp*Cl₂]₂ | KOH | 100 | 14 | None | 88 | acs.org |

| CuCl₂/TMEDA | t-BuOK | 140 | 24 | Toluene | 96 | eie.gr |

| Mn-complex | t-BuOK | 135 | 12 | Toluene | 86 | scispace.com |

| Zn-N₄-C | NaNH₂ | 200 | 4 | Hexane | >99 | nih.gov |

Polymerization Processes

The polymerization of this compound, a vinyl monomer, can be understood by examining the behavior of related acrylonitrile (B1666552) and substituted styrene (B11656) compounds. The presence of a carbon-carbon double bond allows it to undergo addition polymerization, primarily through radical or anionic mechanisms. purdue.edusemanticscholar.org

Anionic Polymerization:

Anionic polymerization is a chain-reaction polymerization initiated by a nucleophilic species, such as organolithium compounds (e.g., n-butyllithium) or Grignard reagents. purdue.eduyoutube.com The electron-withdrawing nature of the nitrile (-CN) group in this compound makes the vinyl carbon atoms susceptible to nucleophilic attack, stabilizing the propagating anionic center through resonance. nih.gov This makes electrophilic alkenes like acrylonitriles ideal candidates for anionic polymerization. nih.gov

The general mechanism involves three main stages: initiation, propagation, and termination. youtube.com

Initiation: An initiator (I⁻) attacks the β-carbon of the monomer, forming a carbanion.

Propagation: The newly formed carbanion attacks another monomer molecule, extending the polymer chain. This process repeats, leading to the growth of the polymer.

Termination: The process is typically terminated by the introduction of a proton-donating species, such as water or an alcohol, which neutralizes the carbanionic chain end. purdue.edu In "living" anionic polymerizations, termination is absent until deliberately induced, allowing for the synthesis of polymers with well-defined molecular weights and block copolymers. youtube.com

For acrylonitrile itself, anionic polymerization can be initiated by various systems, including copper and iron complexes, which proceed via an anionic mechanism. researchgate.net Systems based on bicyclic tertiary amines and ethylene (B1197577) oxide have also been shown to effectively initiate the anionic polymerization of acrylonitrile. fujifilm.com Given the structural similarities, it is plausible that this compound could be polymerized using similar initiating systems. However, the bulky phenyl groups on the double bond may introduce significant steric hindrance, potentially affecting the rate of polymerization and the achievable molecular weight of the resulting polymer compared to unsubstituted acrylonitrile.

Radical Polymerization:

Free-radical polymerization is another viable method for polymerizing vinyl monomers and is widely used commercially for compounds like styrene and methyl methacrylate. youtube.com This process is initiated by free radicals generated from the decomposition of an initiator, typically an azo compound (like AIBN) or a peroxide (like benzoyl peroxide), upon heating or exposure to light. youtube.comtcichemicals.com

The mechanism also consists of initiation, propagation, and termination steps: tcichemicals.com

Initiation: The initiator decomposes to form free radicals, which then add to a monomer molecule to create a new radical species.

Propagation: The monomer radical adds to subsequent monomer units, rapidly growing the polymer chain.

Termination: The growth of the polymer chain is stopped, usually by the combination of two growing chains or by disproportionation.